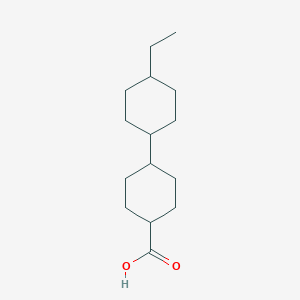

Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

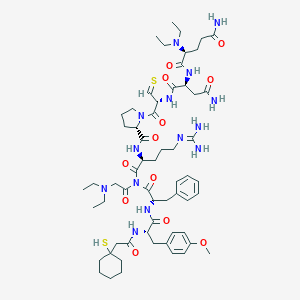

The molecular conformations of cyclohexane derivatives, such as 4-aminomethyl-1-cyclohexanecarboxylic acids, have been extensively studied to understand their behavior in aqueous solutions. Research indicates that both cis- and trans-isomers of these compounds exist in zwitterionic forms when dissolved in water. The most stable conformation for the trans-isomer is the diequatorial conformer, which maintains a staggered form similar to its crystalline state. The deformation in the cyclohexane ring of the trans form is minimal, suggesting a stable structure. The atomic distance between the nitrogen of the amino group and the carbon of the carboxyl group in the trans conformer is notably 0.65 nm, which is believed to be significant for its biological activity, such as the antifibrinolytic effect .

Synthesis Analysis

The synthesis of trans-4-ethylcyclohexylcarboxylic acid, a compound structurally related to "Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid", has been achieved through the hydrogenation of 4-ethylbenzoic acid. This process utilizes supported ruthenium/carbon catalysts and is performed at high temperatures (180°C) without solvent. The reaction is facilitated by a potassium hydroxide catalyst, with a mole ratio of 2.0 to the starting material. The resulting product contains a high ratio of the trans-isomer to the cis-isomer (96:4), indicating a successful synthesis with a preference for the trans configuration .

Chemical Reactions Analysis

While the specific chemical reactions of "Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid" are not detailed in the provided papers, related compounds such as cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid have been studied for their ability to form inclusion complexes with ethanol. These complexes exhibit different host-guest stoichiometries and hydrogen bonding patterns, which are crucial for understanding the reactivity and interaction of these compounds. For instance, one of the isomers forms supramolecular helices with ethanol guests, while the other creates closed loops of hydrogen bonds. These findings suggest that the molecular geometry and the presence of functional groups like carboxylates significantly influence the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid" can be inferred from the properties of similar cyclohexane derivatives. The stability of the trans conformation in aqueous solutions and the ability to form specific inclusion complexes with guests like ethanol indicate that these compounds have distinct solubility characteristics and intermolecular interactions. The high trans to cis ratio in the synthesized product also suggests that the trans-isomer has a lower energy state, which could affect its melting point, boiling point, and other physical properties. The zwitterionic nature in aqueous solutions implies that these compounds may have unique pH-dependent solubility and could participate in ionic interactions .

Safety And Hazards

The compound has been assigned the GHS07 safety symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

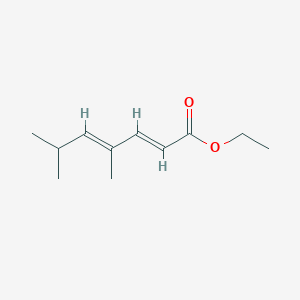

IUPAC Name |

4-(4-ethylcyclohexyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h11-14H,2-10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIHEFMTIUJJET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470735 |

Source

|

| Record name | Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid | |

CAS RN |

84976-67-0 |

Source

|

| Record name | Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)

![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)

![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)